6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
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Overview
Description
6-amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile is an aralkylamine.
Scientific Research Applications
Efficient Synthesis and Characterization
The compound 6-Amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile has been involved in studies focusing on its efficient synthesis under solvent-free conditions. A series of similar compounds were prepared in good yields using multicomponent reactions. These compounds, including the one , were characterized by various spectroscopic techniques such as infrared, 1H NMR, elemental analysis, and high-resolution mass spectrometry, underscoring the versatility and potential applications of these compounds in the field of synthetic organic chemistry (Rong et al., 2009).
Pharmacological Evaluation
In the realm of pharmacology, structure-activity relationship studies have been conducted on tetrahydroisoquinoline derivatives, including those related to the compound . These studies have identified crucial structural requirements for significant pharmacological actions, such as antidepressant effects. Although these evaluations primarily focused on the dopaminergic system, they provide valuable insights into the pharmacological potential of such compounds (Zára-Kaczián et al., 1986).
Heterocyclic Compound Synthesis
The compound is also pivotal in the synthesis of complex heterocyclic structures. For instance, its derivatives have been used to create tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, demonstrating the compound's utility in expanding the chemical space of heterocyclic chemistry (Abdallah et al., 2009).
Novel Pyridine and Fused Pyridine Derivatives
The versatility of this compound extends to the synthesis of new pyridine derivatives, highlighting its role in the development of novel compounds with potential applications in various fields, including materials science and pharmaceuticals (Al-Issa, 2012).
Properties
Molecular Formula |
C19H17N5 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
6-amino-2-methyl-8-phenyl-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C19H17N5/c1-24-8-7-14-15(9-20)18(23)19(11-21,12-22)17(16(14)10-24)13-5-3-2-4-6-13/h2-8,16-18H,10,23H2,1H3 |
InChI Key |
PFPORCXOCGBIOO-UHFFFAOYSA-N |
SMILES |
CN1CC2C(C(C(C(=C2C=C1)C#N)N)(C#N)C#N)C3=CC=CC=C3 |
Canonical SMILES |
CN1CC2C(C(C(C(=C2C=C1)C#N)N)(C#N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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